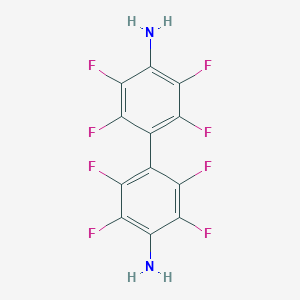

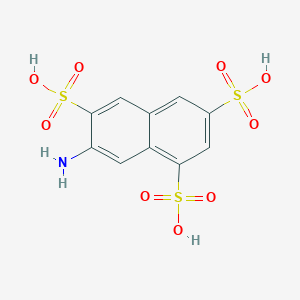

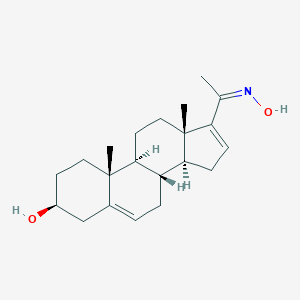

(3β,20Z)-20-(羟基亚氨基)孕-5,16-二烯-3-醇

描述

Synthesis Analysis

An efficient synthesis approach for related pregnadiene compounds involves multiple steps starting from commercially available precursors. For instance, 3 alpha-hydroxy-5 alpha-pregna-9(11),16-diene-20-one was synthesized from 16,17 alpha-epoxy-3 beta-hydroxy-5-pregnen-20-one through a series of reactions, highlighting the complexity and precision required in synthesizing such structures (Kim, Kim, & Shim, 1984).

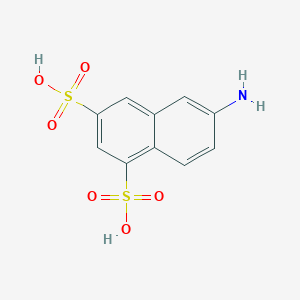

Molecular Structure Analysis

The molecular structure of pregnadienes like "(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol" typically includes multiple rings and functional groups contributing to their chemical behavior. For example, compounds such as 3β-acetoxy-pregna-5,16-dien-20-one exhibit specific ring conformations and junctions, critical for understanding their chemical and biological functionalities (Bandhoria et al., 2006).

Chemical Reactions and Properties

These compounds participate in various chemical reactions due to their functional groups. For instance, they can undergo oxidation, reduction, and other transformations pivotal in steroid chemistry and synthesis pathways, affecting their biological and chemical properties (Schow & Mcmorris, 1977).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure. The detailed crystallographic analysis provides insights into the compound's conformation and stability, crucial for its applications in medicinal chemistry and material science (Bandhoria et al., 2006).

Chemical Properties Analysis

Chemical properties, such as reactivity with other substances, stability under various conditions, and interaction with biological molecules, are key for the application of pregnadienes in drug development and other fields. Studies and syntheses of related compounds provide a basis for understanding these aspects in detail, contributing to the broader knowledge of steroid chemistry and its applications (Fell & Heathcock, 2002).

科学研究应用

了解类固醇疾病

研究发现了一种与生殖器模糊性相关的类固醇疾病,其特征是孕烯醇酮和孕酮的过量产生,导致这些类固醇的浓度升高。这种被称为表观孕烯氢羟化缺乏症 (APHD) 的疾病突出了类固醇生物合成在性发育中的核心作用,并表明 (3β,20Z)-20-(羟基亚氨基)孕-5,16-二烯-3-醇可能参与类固醇相关疾病。该研究提出,该疾病可能与羟化作用的辅助因子和调节剂(如 P450 还原酶和细胞色素 b5)的缺乏有关,或与羟化酶的翻译后修饰有关 (Shackleton & Małunowicz, 2003).

抗糖尿病潜力

黄酮类化合物因其有效的 α-葡萄糖苷酶抑制活性而闻名,突出了类固醇类化合物在糖尿病的治疗和管理中的相关性。对黄酮类化合物作用机制及其作为 α-葡萄糖苷酶抑制剂的研究表明,(3β,20Z)-20-(羟基亚氨基)孕-5,16-二烯-3-醇等化合物在开发新型抗糖尿病治疗中的重要性。此类化合物通过与酶的相互作用和对代谢途径的影响,可以为糖尿病管理提供新的途径 (Şöhretoğlu & Sarı, 2019).

心血管疾病管理

代谢物 20-羟基二十碳四烯酸 (20-HETE) 在结构复杂性上与 (3β,20Z)-20-(羟基亚氨基)孕-5,16-二烯-3-醇相似,在心血管系统中起着至关重要的作用。它参与心脏肥大、心脏毒性和高血压等机制,突出了结构相似的化合物在心血管疾病管理中的潜力。研究表明,以 20-HETE 的产生和/或作用为治疗策略,表明像 (3β,20Z)-20-(羟基亚氨基)孕-5,16-二烯-3-醇这样的化合物也可以探索用于心血管应用 (Elshenawy et al., 2013).

神经类固醇治疗应用

神经活性类固醇别孕烷醇酮与 (3β,20Z)-20-(羟基亚氨基)孕-5,16-二烯-3-醇 的结构骨架密切相关,已显示出治疗各种应激相关疾病的潜力,包括创伤后应激障碍、抑郁症和酗酒障碍。这强调了神经类固醇的治疗益处,并表明探索类似化合物用于神经和精神疾病的可能性。综述论证了此类类固醇在促进多种疾病康复中的多效作用 (Boero et al., 2019).

属性

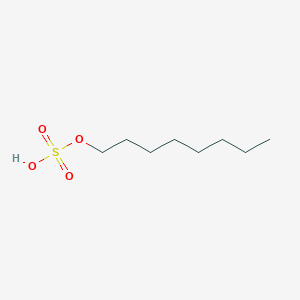

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-17-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2/c1-13(22-24)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23-24H,5,7-12H2,1-3H3/b22-13-/t15-,16-,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAYLIXQYVQBPE-MZFALXGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585132 | |

| Record name | (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol | |

CAS RN |

23549-27-1, 1045-71-2 | |

| Record name | Pregna-5,16-dien-20-one, 3-hydroxy-, oxime, (3β,20Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23549-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。